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molecular formula C8H10N2O B1444715 2-(Azetidin-3-yloxy)pyridine CAS No. 897086-94-1

2-(Azetidin-3-yloxy)pyridine

Cat. No. B1444715
M. Wt: 150.18 g/mol
InChI Key: QQMCPYJKGBZIMO-UHFFFAOYSA-N
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Patent
US08618117B2

Procedure details

Preparation of compound P21. Compound P21 was prepared by deprotection of C73 with trifluoroacetic acid as described for t-butyl 3-hydroxyazetidine-1-carboxylate in the preparation of C19 in Example 3, before being used in the coupling step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=O.O[CH:9]1[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1>>[NH:11]1[CH2:10][CH:9]([O:5][C:3]2[CH:2]=[CH:12][CH:9]=[CH:10][N:11]=2)[CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation of compound P21

Outcomes

Product
Name
Type
Smiles
N1CC(C1)OC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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